molecular formula C10H10O4S B8518307 3-Oxetyl tosylate

3-Oxetyl tosylate

Cat. No. B8518307
M. Wt: 226.25 g/mol
InChI Key: FNNVUAVMEYVQTE-UHFFFAOYSA-N
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Patent
US04414384

Procedure details

To a stirred suspension of 315 g of 3-hydroxyoxetane (3.4 Moles) and 743 g (3.9 moles) of technical grade p-toluenesulfonyl chloride in 600 mL of water, was added dropwise, over a period of 25 minutes a solution of 218 g (5.45 moles) of sodium hydroxide in 225 mL of water. The reaction was exothermic and ice bath cooling was used to keep the reaction temperature below 70° C. When the exothermic reaction subsided (10 minutes), the cooling bath was removed and the reaction temperatures was allowed to decrease to 40° C. over a 1 hour period. The product was isolated by filtration, washed with four 200 ml portions of warm (45°-55° C.) water, and air dried to give 730 g (94% yield) of 3-oxetyl tosylate, mp 86°-88° C.
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
218 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:5][O:4][CH2:3]1.[C:6]1([CH3:16])[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1.[OH-].[Na+]>O>[S:12]([C:9]1[CH:10]=[CH:11][C:6]([CH3:16])=[CH:7][CH:8]=1)([O:1][C:2]1[CH2:3][O:4][CH:5]=1)(=[O:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
315 g
Type
reactant
Smiles
OC1COC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
218 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice bath cooling
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 70° C
CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
CUSTOM
Type
CUSTOM
Details
(10 minutes)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction temperatures
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with four 200 ml portions
TEMPERATURE
Type
TEMPERATURE
Details
of warm (45°-55° C.) water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(=O)(=O)(OC=1COC1)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 730 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.